Lipophilicity Shift vs. Primary Sulfonamide Parent
The target compound exhibits an ACD/LogP of 3.19 , a value 2.29 log units higher than the XLogP3-AA of 0.9 for the unsubstituted parent 1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3) [1]. This LogP differential corresponds to an approximately 195-fold increase in predicted octanol-water partition coefficient, reflecting the lipophilicity contribution of the N,N-diethyl substituents. Even compared with the N,N-dimethyl analog (CAS 5455-83-4, reported LogP ~2.51 ), the diethyl analog is ~0.7–1.1 log units more lipophilic, consistent with the incremental methylene contribution of the ethyl vs. methyl side chains.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.19 (ChemSpider/ACD Labs Percepta); LogP = 2.0752 (Chemscene) |
| Comparator Or Baseline | Parent (30059-39-3): XLogP3-AA = 0.9. Dimethyl analog (5455-83-4): LogP ≈ 2.51 (Chemsrc) |
| Quantified Difference | ΔLogP (target vs. parent): +2.29 (ACD/LogP 3.19 vs. XLogP3 0.9), ~195-fold in partition coefficient. ΔLogP (target vs. dimethyl): +0.68 (ACD/LogP 3.19 vs. 2.51). |
| Conditions | Predicted values from ACD/Labs Percepta (ChemSpider), PubChem XLogP3, and Chemsrc computational predictions. Values depend on prediction algorithm. |
Why This Matters
A ~2.3 log-unit increase in LogP predicts substantially higher membrane permeability and altered tissue distribution, making the diethyl analog more suitable for intracellular or CNS-penetrant probe design compared with the polar, primary-sulfonamide parent.
- [1] PubChem. CID 16227153 — 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3). XLogP3-AA = 0.9. View Source
